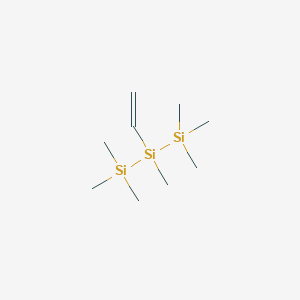
2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane: is an organosilicon compound with the molecular formula C9H22Si3 . This compound is characterized by the presence of a vinyl group (ethenyl) attached to a heptamethyltrisilane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane typically involves the reaction of vinyl-containing precursors with heptamethyltrisilane. One common method is the hydrosilylation reaction, where a vinylsilane reacts with heptamethyltrisilane in the presence of a platinum catalyst. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated silanes.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various functionalized silanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Saturated silanes.
Substitution: Functionalized silanes with various substituents.
Aplicaciones Científicas De Investigación
2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane involves its interaction with various molecular targets and pathways. The vinyl group allows for versatile chemical modifications, enabling the compound to interact with different biological and chemical systems. The heptamethyltrisilane backbone provides stability and enhances the compound’s reactivity. The exact molecular targets and pathways depend on the specific application and the chemical environment .
Comparación Con Compuestos Similares
- 2-Ethynyl-1,1,1,2,3,3,3-heptamethyltrisilane
- 1,1,1,2,3,3,3-heptamethyltrisilane
- Cyclohexene, 2-ethenyl-1,3,3-trimethyl-
Comparison: 2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to its ethynyl and trimethyl counterparts. The vinyl group allows for a broader range of chemical modifications and applications, making it more versatile in various scientific and industrial contexts .
Propiedades
Número CAS |
13029-88-4 |
|---|---|
Fórmula molecular |
C9H24Si3 |
Peso molecular |
216.54 g/mol |
Nombre IUPAC |
ethenyl-methyl-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C9H24Si3/c1-9-12(8,10(2,3)4)11(5,6)7/h9H,1H2,2-8H3 |
Clave InChI |
LUPHOZLADYUVCL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](C)(C=C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


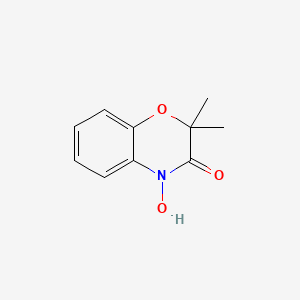
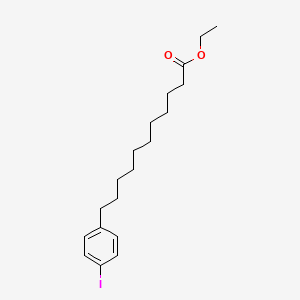
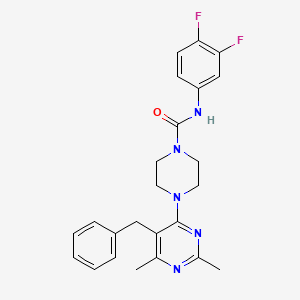
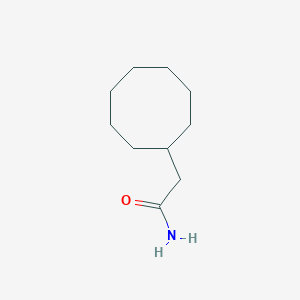
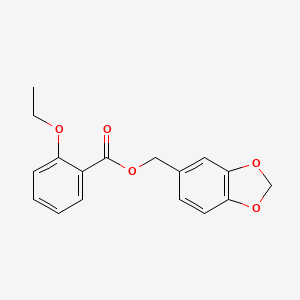
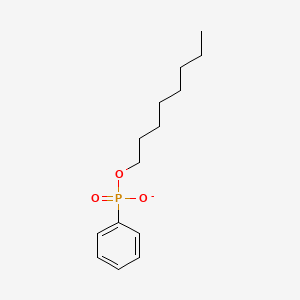


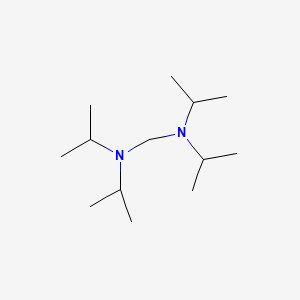

![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)
![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)

![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)
